molecular formula C14H16ClNO B6149044 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride CAS No. 149463-11-6

2-(3-phenoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B6149044
CAS No.: 149463-11-6
M. Wt: 249.7
InChI Key:
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Description

2-(3-phenoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H15NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form 3-phenoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(3-phenoxyphenyl)ethan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-phenoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group in the intermediate can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the amine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-phenoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenoxyphenyl)ethan-1-amine hydrochloride
  • 2-(2-phenoxyphenyl)ethan-1-amine hydrochloride
  • 2-(3-methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-phenoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications.

Properties

CAS No.

149463-11-6

Molecular Formula

C14H16ClNO

Molecular Weight

249.7

Purity

95

Origin of Product

United States

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